Lipophilicity Advantage vs. Mono-Substituted Analogs
The target compound exhibits a computed LogP of 1.02 (JChem) or 1.154 (vendor-reported hydrophobicity logP), representing a substantial lipophilicity increase over all simpler morpholine analogs. Unsubstituted morpholine has a LogP of −0.86; 2-methylmorpholine ranges from 0.11 to 0.32; and 2-(trifluoromethyl)morpholine ranges from 0.54 to 0.60 [1][2][3]. The ~0.4–0.6 log unit advantage over 2-(trifluoromethyl)morpholine and ~0.9–1.4 log unit advantage over 2-methylmorpholine means the target compound is approximately 2.5–25× more lipophilic than its closest mono-substituted analogs, a difference that directly influences membrane partitioning and in vivo distribution.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.02 (JChem computed); 1.154 (vendor reported) |
| Comparator Or Baseline | Morpholine: LogP = −0.86; 2-Methylmorpholine: LogP = 0.11–0.32; 2-(Trifluoromethyl)morpholine: LogP = 0.54–0.60 |
| Quantified Difference | Target vs. morpholine: ΔLogP ≈ +1.88 to +2.01; Target vs. 2-methylmorpholine: ΔLogP ≈ +0.70 to +1.04; Target vs. 2-(trifluoromethyl)morpholine: ΔLogP ≈ +0.42 to +0.61 |
| Conditions | Computed values using JChem (ChemBase) and ACD/Labs algorithms; vendor-reported hydrophobicity (logP) from ChemBase |
Why This Matters
A ΔLogP of +0.4–1.0 translates to a 2.5–10× increase in octanol partitioning, which correlates with enhanced passive membrane permeability—a critical parameter for CNS penetration and intracellular target engagement.
- [1] ChemBase. 2-Methyl-5-(trifluoromethyl)morpholine. JChem LogP = 1.0200595; hydrophobicity (logP) = 1.154. View Source
- [2] Sielc Inc. Morpholine. CAS 110-91-8. LogP = -0.860. View Source
- [3] ChemBase. 2-Methylmorpholine. Hydrophobicity (logP) = 0.11. View Source
